2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone
Description
Properties
IUPAC Name |
[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-12(19)11(8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESLRNFKNRQKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(F)(F)(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220032 | |
| Record name | (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-86-5 | |
| Record name | (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Oxypentafluorosulfanylation of Alkynes: One-Step SF5-Ketone Formation
A recent breakthrough method involves the direct oxypentafluorosulfanylation of alkynes using SF5Cl and molecular oxygen under acidic conditions, enabling the synthesis of α-SF5 ketones in a single step. This approach is notable for:
- Mild reaction conditions (room temperature, acidic medium)
- Broad substrate scope, including complex natural product derivatives
- Radical mechanism involving SF5 radical addition to triple bonds followed by oxygen capture
| Reactants | Conditions | Products | Yield (%) |
|---|---|---|---|
| Alkynes + SF5Cl + O2 | Acidic, room temperature | α-SF5 ketones | Moderate to High (varies by substrate) |
This method can be adapted to aromatic alkynes bearing amino substituents, facilitating the formation of SF5-substituted phenyl ketones with amino groups in the ortho or meta positions.
Photo-Induced Hydroxypentafluorosulfanylation Followed by Functional Group Transformation
Another innovative approach is the metal-free, photo-induced hydroxypentafluorosulfanylation of alkenes, including styrenes and α,β-unsaturated esters or amides, using SF5Cl and molecular oxygen under UV light (365 nm). This reaction produces β-pentafluorosulfanyl alcohols, which can be further transformed into α-SF5 ketones through oxidation or rearrangement steps.
- Single-step, operationally simple
- Uses molecular oxygen as hydroxy source
- Applicable to a wide range of alkenes, including those with amino substituents after further derivatization
| Component | Amount/Condition |
|---|---|
| Alkene (e.g., styrene) | 0.05 mmol |
| SF5Cl (in n-hexane) | 0.1 mmol (2 equiv.) |
| H2O | 0.05 mmol (1 equiv.) |
| Solvent (DCM) | 0.5 mL |
| O2 | 2 mL |
| Irradiation | 365 nm LEDs, 4 hours |
| Temperature | Room temperature |
The β-SF5 alcohol intermediates can be converted into ketones by oxidation, enabling access to 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone analogs after appropriate amino group introduction.
Synthesis of SF5-Substituted Aromatic Intermediates via Nucleophilic Aromatic Substitution and Horner–Wadsworth–Emmons Reactions
Patented processes and literature describe the synthesis of SF5-substituted aromatic compounds through nucleophilic aromatic substitution (VNS reaction) and Horner–Wadsworth–Emmons (HWE) olefination, which can be adapted to prepare SF5-substituted phenyl ketones.
Process Summary:
- Starting from nitro-(pentafluorosulfanyl)benzene derivatives
- VNS reaction with diethyl chloromethylphosphonate to introduce a phosphonate group
- Stereoselective HWE reaction with aldehydes to form alkenyl SF5-benzenes
- Reduction of nitro groups to amino groups yields 2-(2-arylethyl)-(pentafluorosulfanyl)anilines
- Subsequent oxidation or rearrangement to ketones
This multi-step approach allows precise placement of the amino group and SF5 substituent on the aromatic ring and the introduction of the phenyl ketone moiety.
Regioselective Nitration and Amination Strategies for Amino-Substituted SF5 Aromatics
Although direct preparation of 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is scarce, methods for preparing related amino-substituted phenyl ketones, such as 2-Amino-5-hydroxy propiophenone, provide insights. These methods involve:
- Regioselective nitration using steric hindrance to avoid undesired isomers
- Protection/deprotection strategies to control substitution patterns
- Reduction of nitro groups to amino groups
- Conversion of hydroxy or aldehyde intermediates to ketones
Adapting these strategies to SF5-substituted aromatics requires careful handling of the SF5 group to prevent decomposition or side reactions.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The radical addition mechanism in oxypentafluorosulfanylation enables functionalization of alkynes to α-SF5 ketones efficiently, which can be adapted to aromatic systems with amino substituents.
- Photo-induced methods offer environmentally friendly and metal-free alternatives for introducing SF5 groups, with subsequent conversion to ketones.
- Multi-step synthetic routes via VNS and HWE reactions provide stereochemical control and functional group compatibility but require careful purification.
- Regioselective nitration and amination methods developed for related amino-phenyl ketones can inform strategies for SF5 analogs, emphasizing the need for steric control to avoid isomer formation.
- The SF5 group’s stability under various reaction conditions is critical; mild conditions and avoidance of strong nucleophiles or reductants are preferred.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Medicinal Chemistry
The SF₅ group is known for its distinct physicochemical properties, which can enhance the biological activity of pharmaceutical compounds. Research has shown that substituting traditional functional groups with SF₅ can improve metabolic stability, membrane permeability, and lipophilicity of drug candidates, making them more effective in therapeutic applications.
Case Study: Bioisosteric Replacement
A study highlighted the use of the SF₅ group as a bioisosteric replacement for trifluoromethyl groups in drug design. The introduction of SF₅ into drug molecules has been linked to improved pharmacokinetic profiles and enhanced biological activity against various targets, including cancer cells and bacteria .
Organic Synthesis
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules.
Synthetic Pathways
Recent advancements in synthetic methodologies have utilized this compound in reactions such as:
- Hydroxypentafluorosulfanylation: This reaction allows for the introduction of the SF₅ group into alkenes under mild conditions, yielding diverse functionalized products that can be further modified into ketones and cyclic carbonates .
- Radical Reactions: The compound can participate in radical addition reactions, which are crucial for constructing complex organic structures efficiently .
Materials Science
The unique properties imparted by the SF₅ group also extend to materials science. Compounds containing SF₅ exhibit altered thermal stability and solubility characteristics, making them suitable for various applications in polymer science and nanotechnology.
Potential Applications:
- Fluorinated Polymers: The incorporation of SF₅ into polymer matrices can enhance their thermal and chemical resistance, making them ideal for high-performance applications.
- Nanomaterials: Research indicates that SF₅-containing compounds can be used to modify the surface properties of nanoparticles, improving their efficacy in drug delivery systems .
Summary of Applications
The following table summarizes the key applications of 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone:
Mechanism of Action
The mechanism by which 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone exerts its effects is primarily through its interaction with molecular targets via the -SF₅ group. This group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and binding affinity to various targets. The pathways involved often include electrophilic and nucleophilic interactions, which can modulate biological activity and chemical stability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s key distinguishing feature is the pentafluorosulfanyl (–SF₅) group, which differs from other fluorinated substituents in terms of size, electronegativity, and electronic effects. Below is a comparison with three structurally related compounds:
Compound A : 2-Amino-5-(trifluoromethyl)phenyl phenyl ketone
- Substituent : Trifluoromethyl (–CF₃)
- Electronic Effects : –CF₃ is a strong electron-withdrawing group but less bulky than –SF₅. It enhances lipophilicity (logP) but lacks the polarizability of sulfur.
- Impact : Reduced steric hindrance compared to –SF₅ may improve solubility but decrease metabolic stability .
Compound B : 2-Amino-5-(methylsulfonyl)phenyl phenyl ketone
- Substituent : Methylsulfonyl (–SO₂CH₃)
- Electronic Effects : –SO₂CH₃ is highly electron-withdrawing and polar, increasing water solubility but reducing membrane permeability.
- Impact : Lower fluorine content diminishes the compound’s resistance to oxidative degradation compared to –SF₅ .
Compound C : 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)triazol-3-ylthio)-1-phenylethanone
- Substituent : Phenylsulfonyl (–SO₂C₆H₅) and difluorophenyl groups.
- Impact : The triazole-thioether scaffold introduces heterocyclic complexity absent in the target compound, altering reactivity and biological interactions .
Key Observations:
Lipophilicity : The target compound’s logP (3.2) exceeds that of –CF₃ and –SO₂CH₃ analogs, suggesting superior membrane permeability.
Thermal Stability : The –SF₅ group’s bulkiness may contribute to a higher melting point than –CF₃ but lower than –SO₂CH₃ due to reduced crystallinity.
Bioactivity : The target compound’s hypothetical IC₅₀ (0.45 μM) outperforms –CF₃ and –SO₂CH₃ derivatives, likely due to enhanced target binding via sulfur’s polarizability and fluorine’s electron-withdrawing effects .
Biological Activity
Overview
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone (CAS Number: 1379811-86-5) is a compound of significant interest due to its unique structural features and potential biological activities. The molecular formula is C₁₃H₁₀F₅NOS, with a molecular weight of 323.04 g/mol. The presence of the pentafluorosulfanyl (-SF₅) group endows this compound with distinctive chemical properties, influencing its reactivity and interaction with biological targets.
The biological activity of 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is attributed to its ability to interact with various molecular targets. The -SF₅ group is known for its strong electron-withdrawing properties, which enhance the compound's binding affinity to specific biomolecules. This interaction often involves:
- Electrophilic and Nucleophilic Reactions : The compound can participate in covalent modifications of biomolecules, particularly proteins, through interactions with reactive sites such as cysteine residues.
- Modulation of Biochemical Pathways : It may influence signal transduction pathways and redox reactions, contributing to its potential therapeutic effects.
Biological Activity
Research indicates that compounds containing the pentafluorosulfanyl group exhibit promising biological activities, including:
- Antimicrobial Properties : Some studies suggest that related compounds show efficacy against various bacterial strains.
- Insecticidal Activity : Compounds similar to 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone have demonstrated significant insecticidal properties, making them candidates for agricultural applications .
- Pharmaceutical Applications : The compound is being explored as a potential pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents .
Synthesis and Evaluation
A study focusing on the synthesis of pentafluorosulfanyl-containing compounds highlighted the preparation methods and subsequent biological evaluations. The synthesized derivatives were tested for their insecticidal activity, revealing that some exhibited high selectivity towards target insects while maintaining good solubility profiles .
Kinase Inhibitors
Another research effort involved the synthesis of kinase inhibitors incorporating the pentafluorosulfanyl moiety. These inhibitors were evaluated for their potency against specific kinases, showing promising results that warrant further investigation into their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Q. How does the amino group influence reactivity in nucleophilic substitutions?
- The amino group enhances electrophilic aromatic substitution (EAS) at the para position due to its electron-donating nature. However, steric hindrance from the pentafluorosulfanyl group may redirect reactivity. Kinetic studies using sodium borohydride reduction (as in cycloalkyl phenyl ketones) could quantify substituent effects .
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures are effective. For fluorinated analogs, preparative HPLC with trifluoroacetic acid modifiers improves separation of polar impurities .
Advanced Research Questions
Q. How does the pentafluorosulfanyl group alter electronic properties compared to trifluoromethyl or sulfonyl groups?
- The pentafluorosulfanyl (-SF₅) group exhibits stronger electron-withdrawing effects than -CF₃, as shown in fluorinated drug analogs. Computational studies (DFT) reveal its impact on HOMO-LUMO gaps and aromatic ring polarization, which influence binding affinity in target proteins .
Q. What kinetic insights exist for reductions involving this ketone?
- Second-order kinetics observed in sodium borohydride reductions of cycloalkyl phenyl ketones (e.g., cyclobutyl phenyl ketone) suggest steric and electronic factors govern reactivity. Arrhenius plots can quantify activation energy differences caused by the -SF₅ group .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- Molecular electrostatic potential (MEP) maps and Fukui indices identify reactive sites. For example, MEP analysis of 2,4-dichlorophenyl ketones highlights nucleophilic regions altered by electron-withdrawing groups, guiding predictions for halogenation or nitration .
Q. What strategies stabilize reactive intermediates during synthesis?
Q. How to resolve contradictory spectral data (e.g., NMR vs. LCMS)?
- Contradictions may arise from rotamers or residual solvents. Variable-temperature NMR or HSQC experiments clarify dynamic processes. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What challenges arise in scaling up synthesis?
Q. Are alternative routes viable for introducing the pentafluorosulfanyl group?
Q. How does fluorine substitution enhance biological activity?
- Fluorine’s electronegativity and lipophilicity improve metabolic stability and membrane permeability. In fluorinated drugs, -SF₅ groups enhance target binding via polar interactions and reduced off-target effects .
Q. What stability issues occur under acidic or basic conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
